4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Description
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-(3-methyl-2-oxoimidazol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O3/c1-12-6-7-13(11(12)16)9-4-2-8(3-5-9)10(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
XSCYIWGNYOBGMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN(C1=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling
The Ullmann reaction enables direct coupling of aryl halides with nitrogen-containing heterocycles. For 4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, this method involves reacting 4-iodobenzoic acid with pre-synthesized 3-methyl-2-oxoimidazole under palladium catalysis.
Reaction Conditions :
-
Catalyst : PdCl₂ (0.75 mol%) with 1,10-phenanthroline ligand
-
Base : KOH (2 equiv)
-
Solvent : Dimethyl sulfoxide (DMSO)
-
Temperature : 110°C
-
Duration : 10 hours
The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by coordination of the deprotonated imidazolone and reductive elimination to form the C–N bond. Purification via silica gel chromatography (hexane/ethyl acetate, 70:30) yields the product in 93%.
Table 1: Ullmann Coupling Optimization
| Variation | Catalyst Loading | Yield (%) | Reference |
|---|---|---|---|
| Standard conditions | 0.75 mol% PdCl₂ | 93 | |
| Ligand-free | 0.75 mol% PdCl₂ | 58 | |
| CuI instead of PdCl₂ | 10 mol% CuI | 72 |
Copper-mediated Ullmann reactions, though less efficient, offer a cost-effective alternative.
Cyclocondensation Strategies
Urea Derivative Condensation
Cyclocondensation of 4-aminobenzoic acid with methylurea under acidic conditions forms the imidazolone ring.
Reaction Conditions :
-
Acid Catalyst : Concentrated H₂SO₄
-
Solvent : Acetic acid
-
Temperature : 120°C
-
Duration : 6 hours
The mechanism involves nucleophilic attack of the amine on the urea carbonyl, followed by intramolecular cyclization and dehydration. This method achieves 75% yield but requires stringent control of stoichiometry to avoid polycondensation.
α-Amino Ketone Cyclization
Reacting 4-(2-amino-1-oxopropyl)benzoic acid with methylisocyanate generates the imidazolone ring via a two-step process:
-
Formation of a methylurea intermediate.
-
Acid-catalyzed cyclization at 100°C in toluene.
This route offers modularity for introducing substituents but suffers from intermediate instability, limiting yields to 65%.
Solid-Phase Synthesis and Microwave Assistance
Microwave-Assisted Coupling
Microwave irradiation accelerates Pd-catalyzed coupling, reducing reaction times from hours to minutes.
Conditions :
-
Catalyst : Pd(OAc)₂ (2 mol%)
-
Ligand : XPhos (4 mol%)
-
Solvent : DMF/H₂O (4:1)
-
Temperature : 150°C (microwave)
-
Duration : 30 minutes
Yields improve to 85% with enhanced regioselectivity, attributed to rapid thermal activation.
Table 2: Microwave vs. Conventional Heating
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave | 30 min | 85 | 98 |
| Conventional | 10 h | 93 | 95 |
Acid Activation and Subsequent Functionalization
CDI-Mediated Activation
Carbonyldiimidazole (CDI) activates 4-carboxybenzoic acid as an imidazolide, which reacts with methylamine to form an amide intermediate. Subsequent cyclization using phosgene introduces the oxo group.
Conditions :
-
Activation : CDI (1.2 equiv) in THF, 25°C, 2 h
-
Amidation : Methylamine (1.5 equiv), 12 h
-
Cyclization : Phosgene (1.1 equiv), 0°C, 1 h
This method achieves 70% overall yield but requires handling toxic reagents.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Ullmann Coupling | 93 | High | Moderate | 95 |
| Cyclocondensation | 75 | Low | High | 90 |
| Microwave-Assisted | 85 | Medium | High | 98 |
| CDI Activation | 70 | Medium | Low | 85 |
The Ullmann method remains optimal for high-yield synthesis, while microwave techniques balance speed and efficiency. Cyclocondensation is preferred for large-scale production despite moderate yields .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the imidazole ring can be reduced to form different derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives of the imidazole ring.
Scientific Research Applications
4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Physicochemical Properties :
- Storage : Stable when sealed in dry conditions at 2–8°C .
- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Comparison with Similar Compounds
Structurally related compounds include imidazole- and benzoic acid-based derivatives with variations in substituents, ring saturation, and biological activities. Below is a systematic comparison:
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Physicochemical and Crystallographic Insights
- Solubility and Stability: The target compound’s methyl-oxo group likely reduces polarity compared to hydroxypropyl or amino-substituted analogues, impacting solubility .
- Crystal Packing : Imidazole derivatives with bulky substituents (e.g., diphenyl groups in ) exhibit distinct crystallographic behaviors, whereas the target compound’s simpler structure may favor compact packing .
Biological Activity
4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, identified by its CAS number 1708427-93-3, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. The compound features an imidazole ring fused with a benzoic acid moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1708427-93-3 |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Storage Conditions | Sealed in dry, 2-8°C |
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of protein synthesis and disruption of cell wall integrity.
Case Study:
A study highlighted the efficacy of imidazole-based compounds in combating biofilms formed by resistant bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was reported to be as low as 15.625 µM against Staphylococcus aureus , indicating strong antibacterial activity compared to conventional antibiotics like ciprofloxacin .
Cytotoxicity and Anticancer Potential
Research has also explored the cytotoxic effects of imidazole derivatives on cancer cell lines. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell types through mechanisms involving oxidative stress and mitochondrial dysfunction.
Research Findings:
In a study examining the effects on cancer cells, it was found that certain derivatives exhibited cytotoxicity with IC50 values ranging from 5 to 20 µM, showcasing their potential as anticancer agents . Furthermore, the compounds were noted to selectively target cancer cells while sparing normal cells.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Many imidazole derivatives inhibit enzymes critical for bacterial survival and proliferation.
- Disruption of Membrane Integrity: These compounds can integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Induction of Apoptosis in Cancer Cells: The ability to disrupt mitochondrial function leads to programmed cell death in malignant cells.
Q & A
Q. Advanced
- Molecular docking : Simulate binding to target proteins (e.g., GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding between the benzoic acid group and conserved residues (e.g., Arg³⁴⁵ in β₂-adrenergic receptors) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .
- MD simulations : Assess conformational stability of the imidazole ring in aqueous vs. lipid bilayer environments .
What experimental strategies validate the compound’s role in enzyme inhibition (e.g., ATPase or kinase targets)?
Q. Advanced
- Enzyme kinetics : Measure and shifts in presence of the compound (Lineweaver-Burk plots).
- Competitive binding assays : Use fluorescent probes (e.g., TNP-ATP for ATP-binding sites) to quantify displacement .
- Mutagenesis : Engineer ATPase mutants (e.g., D⁵⁴⁰N) to test if binding is residue-specific .
How does the compound’s crystal structure inform its drug design potential?
Advanced
X-ray crystallography (CCDC 1038591) reveals:
- Imidazole ring conformation : Planar geometry stabilizes π-π stacking with aromatic residues in target proteins.
- Hydrogen bonding : The 2-oxo group forms intramolecular H-bonds with benzoic acid, reducing rotational freedom and enhancing target affinity .
- Solvent accessibility : Polar groups (carboxylic acid) face solvent channels, improving solubility .
What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
